molecular formula C6H4NNaO5S B13381850 sodium;3-nitrobenzenesulfonate

sodium;3-nitrobenzenesulfonate

Cat. No.: B13381850
M. Wt: 225.16 g/mol
InChI Key: LJRGBERXYNQPJI-UHFFFAOYSA-M
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Description

Sodium 3-nitrobenzenesulfonate (CAS: 127-68-4; molecular formula: C₆H₄NNaO₅S; molecular weight: 225.15–225.16 g/mol) is a nitro-substituted aromatic sulfonate salt. It is a hygroscopic, water-soluble compound (200 g/L at 20°C) with a high melting point (350°C) and serves as a versatile reagent in organic synthesis, electroplating, dye stabilization, and pharmaceutical intermediates . Its nitro group enhances oxidative properties, making it effective as an antireduction agent in textile processing and industrial cleaners .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-nitrobenzenesulfonate can be synthesized through several methods. One common method involves the sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures between 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with alkali, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, sodium 3-nitrobenzenesulfonate is typically produced by sulfonating benzene with fuming sulfuric acid to form benzene sulfonic acid. This intermediate is then nitrated with nitric acid to produce m-nitrobenzenesulfonic acid, which is subsequently neutralized with lime milk to obtain calcium m-nitrobenzenesulfonate. The calcium salt is then replaced with sodium to yield sodium 3-nitrobenzenesulfonate .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Products can include various oxidized derivatives of the original compound.

    Reduction: The major product is 3-aminobenzenesulfonate.

    Substitution: Products depend on the nucleophile used, resulting in compounds like 3-hydroxybenzenesulfonate or 3-aminobenzenesulfonate.

Scientific Research Applications

Sodium 3-nitrobenzenesulfonate is a chemical compound with a variety of applications across several industries. It is also known as 3-Nitrobenzenesulfonic acid sodium salt .

General Information

  • Formula : C6H4NNaO5SC_6H_4NNaO_5S
  • Molecular Weight : 225.15 g/mol
  • CAS Number : 127-68-4
  • Form : Crystal
  • Synonyms : Sodium 3-nitrobenzenesulphonate, 3-Nitrobenzenesulfonic acid, sodium salt, 3-Nitrobenzenesulphonic acid, sodium salt

Applications

Sodium 3-nitrobenzenesulfonate is used in articles, by professional workers (widespread uses), in formulation or re-packing, and at industrial sites . The applications of this compound are diverse, spanning across chemical synthesis, textile processing, electroplating, and more .

Chemical Industry:

  • Synthesis of Quinoline : Sodium 3-nitrobenzenesulfonate is utilized in the synthesis of quinoline .
  • Reagent in Pharmaceutical Synthesis : It serves as a reagent in the synthesis of azetidinyl ketolides, which are used for treating respiratory tract infections .
  • Organic Synthesis : Used as a catalyst and in organic synthesis .

Textile Industry:

  • Dyeing Stabilizer : Acts as a stabilizer in the dyeing of fibers .
  • Discharge Printing : Used as an assistant in discharge printing .
  • Dyeing and Printing : Functions as a resisting agent to prevent striation in textile dyeing .
  • Antireduction Agent : Used as an antireduction agent .
  • Intermediate for Dyes : Principal dye intermediate for the synthesis of amino anthraquinone .

Electroplating:

  • Oxidizing Agent : Employed as an oxidizing agent in electroplating techniques .
  • Nickel Stripper : Used as a special additive in nickel stripper electroplating .
  • Developing Agent : Functions as a developing agent for electroplating .

Cosmetics:

  • Hair Dyes : It is a chemical additive in hair dyes and colors . It has also been used as a base component in semi-permanent hair coloring products .
  • Viscosity Control : Used as a viscosity controlling agent in cosmetics .

Other Industries:

  • Industrial Cleaners : It is an oxidizing agent in demetalizers and industrial cleaners .
  • Surface Treatment : Used in plating agents and surface treating agents .
  • Laboratory Reagent : Used in laboratories as part of experimental procedures; can be a part of chemical reactions, analytical reagents, or a starting material for the production of other materials .
  • Gold Removal : Can be used in compositions and methods for removing gold deposits .

Table of Applications

IndustryApplication
ChemicalSynthesis of quinoline, reagent in pharmaceutical synthesis, catalyst in organic synthesis
TextileDyeing stabilizer, assistant in discharge printing, resisting agent in dyeing, antireduction agent, dye intermediate
ElectroplatingOxidizing agent, nickel stripper, developing agent
CosmeticsHair dyes, viscosity control
OtherIndustrial cleaners, surface treatment, laboratory reagent, gold removal

Safety Information

  • Irritant : Irritating to the eyes .
  • Sensitization : May cause sensitization by skin contact .
  • Potential Health Effects : Accidental ingestion may be damaging to health. The substance may bind to hemoglobin, inhibiting normal oxygen uptake, leading to methemoglobinemia .
  • First Aid :
    • Inhalation : Fresh air .
    • Skin Contact : Rinse skin with water/shower and consult a physician .
    • Eye Contact : Rinse with plenty of water and remove contact lenses .
    • Swallowing : Immediately drink water and consult a physician .

Mechanism of Action

The mechanism of action of sodium 3-nitrobenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonate groups. These functional groups allow it to act as an oxidizing agent, stabilizer, and reagent in different chemical processes. In biological systems, it can permeabilize the outer mitochondrial membrane, leading to the release of pro-apoptotic signaling proteins and activation of the caspase cascade, ultimately resulting in cell destruction .

Comparison with Similar Compounds

Structural Analogs

Compound Molecular Formula Key Features Applications Reference
Sodium 3-nitrobenzenesulfonate C₆H₄NNaO₅S - Nitro group at meta position
- High water solubility (200 g/L)
- Oxidizing agent
Dye stabilizer, electroplating, quinoline synthesis
4-Nitrophenyl 3-nitrobenzenesulfonate C₁₂H₈N₂O₇S - Nitro group on both benzene rings
- Layered crystal structure (ABAB sequence)
Structural studies (weak C–H···O interactions)
4-Chlorophenyl 3-nitrobenzenesulfonate C₁₂H₈ClNO₅S - Chloro substituent at para position
- Ordered racemate conformation
Model for studying rotameric species in crystallography
Sodium benzenesulfonate C₆H₅NaO₃S - No nitro group
- Lower oxidative capacity
Surfactant, detergent formulations

Key Insights :

  • Substituent Position : The meta-nitro group in sodium 3-nitrobenzenesulfonate enhances its oxidizing capacity compared to unsubstituted benzenesulfonates. Para-substituted analogs (e.g., 4-nitrophenyl derivatives) exhibit distinct crystallographic behaviors due to steric and electronic effects .
  • Counterion Impact : Sodium salts generally exhibit higher water solubility compared to acid forms (e.g., 3-nitrobenzenesulfonic acid, MP: 70°C) due to ionic dissociation .

Functional Derivatives

Compound Key Modifications Reactivity/Applications Reference
3-Aminobenzenesulfonate Nitro reduced to amine - Biodegradable carbon source for bacteria
- Precursor for dyes
Metanilic acid Sulfonic acid + amine groups - Intermediate in azo dye synthesis
- Less oxidative than nitro analogs
Acid Orange 67 Azo-linked 3-nitrobenzenesulfonate - Commercial dye with enhanced colorfastness

Key Insights :

  • Biodegradability: Sodium 3-nitrobenzenesulfonate is metabolized by Pseudomonas spp., but degradation efficiency depends on substituents. 3-Aminobenzenesulfonate degrades faster due to the amine group’s compatibility with microbial pathways .
  • Synthetic Utility : The nitro group facilitates electrophilic substitution reactions, whereas amine or sulfonic acid derivatives are more suited for coupling reactions (e.g., azo dyes) .

Physicochemical Properties

Property Sodium 3-nitrobenzenesulfonate 3-Nitrobenzenesulfonic Acid Sodium 4-nitrobenzenesulfonate
Melting Point 350°C 70°C ~300°C (estimated)
Water Solubility 200 g/L (20°C) Low (soluble in hot water) Moderate (100–150 g/L)
Oxidative Capacity High (nitro group) Moderate High (similar para nitro)
Hygroscopicity Yes No Yes
Toxicity (LD50, oral) >2000 mg/kg (rabbit) Not reported Not reported

Key Insights :

  • Thermal Stability : The sodium salt’s ionic lattice confers higher thermal stability compared to the free acid .
  • Solubility : Sodium salts outperform acid forms in aqueous systems, critical for dyeing and electroplating applications .

Industrial and Environmental Behavior

  • Electroplating: Sodium 3-nitrobenzenesulfonate acts as a leveling agent in nickel plating, outperforming non-nitro sulfonates like sodium dodecylbenzenesulfonate (LAS) due to its oxidative inhibition of hydrogen evolution .
  • Environmental Impact: While biodegradable under aerobic conditions, its persistence in anaerobic environments is higher than 3-aminobenzenesulfonate .

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the purity of sodium 3-nitrobenzenesulfonate in research?

To assess purity, researchers should employ a combination of techniques:

  • Titration : Acid-base titration can quantify free sulfonic acid or residual sulfates (≤0.25%) .
  • UV-Vis Spectroscopy : Measure absorbance at λmax (~260 nm) to detect nitroaromatic impurities .
  • Ion Chromatography : Quantify sulfate impurities (≤0.25%) and other anions .
  • ICP-MS : Detect trace metal contaminants like iron (≤0.05%) .

Q. How should sodium 3-nitrobenzenesulfonate be stored to ensure stability?

  • Store below +30°C in airtight containers to prevent hygroscopic absorption (water content ≤8%) .
  • Use desiccants (e.g., silica gel) to minimize moisture uptake, as hygroscopicity can alter solubility and reactivity .

Q. What safety protocols are critical when handling this compound?

  • Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Dispose of waste via certified hazardous waste services due to its nitroaromatic structure .
  • Work in a fume hood to mitigate inhalation risks (LD50 >2000 mg/kg in rabbits indicates low acute toxicity but chronic exposure risks) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility values (e.g., 25 g/L vs. 200 g/L)?

Discrepancies may arise from experimental variables:

  • Temperature : Solubility increases with temperature (e.g., 200 g/L at 20°C vs. 25 g/L at 25°C suggests measurement inconsistencies) .
  • pH : Solubility is pH-dependent; prepare solutions at pH 7–9 to replicate standard conditions .
  • Methodology : Use gravimetric analysis or UV calibration curves to standardize measurements .

Q. What mechanistic roles does sodium 3-nitrobenzenesulfonate play in preventing over-reduction in enzymatic reactions?

  • Acts as a mild oxidizing agent in biocatalytic systems, stabilizing intermediates by scavenging excess reductants (e.g., in NADH regeneration) .
  • In peptide synthesis, it inhibits disulfide bond reduction, preserving tertiary structures .

Q. How does hygroscopicity impact its use in moisture-sensitive reactions?

  • Pre-dry the compound at 60°C under vacuum to remove adsorbed water .
  • Conduct reactions under inert atmospheres (N2/Ar) to prevent side reactions (e.g., hydrolysis of sulfonate esters) .

Q. What strategies optimize its use in pH-dependent reactions (e.g., sulfonylation)?

  • Prepare buffered solutions (pH 7–9) to maintain consistent reactivity .
  • Monitor pH in real-time using a calibrated pH meter, as deviations can alter sulfonate nucleophilicity .

Q. How can trace impurities (e.g., iron) interfere with catalytic studies?

  • Iron (≤0.05%) may catalyze unintended redox reactions. Pre-treat the compound with chelating resins (e.g., EDTA-functionalized) to remove metal contaminants .
  • Validate purity via ICP-MS before catalytic assays .

Q. Contradiction Analysis

  • Solubility Discrepancies : reports 25 g/L at 25°C, while cites 200 g/L at 20°C. This suggests temperature or measurement method variations. Researchers should standardize conditions and validate with independent methods (e.g., gravimetry) .
  • pH Range : states pH 7–9, whereas specifies pH 8 for 50 g/L solutions. Adjust buffer concentrations to ensure reproducibility across studies .

Properties

Molecular Formula

C6H4NNaO5S

Molecular Weight

225.16 g/mol

IUPAC Name

sodium;3-nitrobenzenesulfonate

InChI

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

LJRGBERXYNQPJI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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